Phosphomolybdic acid solution

Catalog No.
S1797325
CAS No.
12026-57-2
M.F
H3Mo12O40P
M. Wt
1825.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphomolybdic acid solution

CAS Number

12026-57-2

Product Name

Phosphomolybdic acid solution

IUPAC Name

phosphoric acid;trioxomolybdenum

Molecular Formula

H3Mo12O40P

Molecular Weight

1825.25

InChI

InChI=1S/12Mo.H3O4P.36O/c;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;

SMILES

OP(=O)(O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O

Phosphomolybdic acid (PMA) solution (CAS 12026-57-2) is a standardized, liquid-form heteropolyacid characterized by its Keggin structure (H3PMo12O40) and potent multi-electron redox capabilities. Widely procured as an analytical reagent, electrocatalyst precursor, and redox mediator, PMA provides strong Brønsted acidity combined with highly reversible molybdenum-centered redox transitions. Procuring PMA as a pre-formulated solution (typically 10–20 wt% in ethanol or water) bypasses the severe hygroscopicity and variable hydration states of the solid hydrate, ensuring precise molar dosing for critical applications such as microbial fuel cell cathodes, decoupled electrolysis, Masson's trichrome histology staining, and thin-layer chromatography (TLC) visualization .

Substituting PMA solution with closely related heteropolyacids like phosphotungstic acid (PTA) or simple metal oxides fundamentally alters process thermodynamics and analytical reliability. While PTA is a stronger acid, PMA is significantly more sensitive to reduction, making it the mandatory choice for redox-driven applications like biomass electrolysis and selective oxidation where lower overpotentials are required. Furthermore, attempting to substitute the standardized PMA solution with solid PMA hydrate introduces severe batch-to-batch reproducibility issues; the solid's rapid absorption of atmospheric moisture alters its effective molecular weight, compromising quantitative catalyst loading and causing inconsistencies in analytical staining [1].

Redox Mediator Reducibility: PMA vs. Phosphotungstic Acid (PTA)

In comparative evaluations of Keggin-type heteropolyacids for decoupled electrochemical energy conversion, PMA demonstrates a significantly higher sensitivity to reduction than phosphotungstic acid (PTA). Because the molybdenum centers in PMA are more easily reduced than the tungsten centers in PTA, PMA facilitates reversible multi-electron transfer at lower thermodynamic barriers. This makes PMA a more energy-efficient redox mediator for processes like the electrochemical conversion of biomass to green hydrogen [1].

Evidence DimensionReduction sensitivity and redox potential
Target Compound DataHigh reducibility; facile multi-electron transfer
Comparator Or BaselinePhosphotungstic acid (PTA) (Requires higher overpotentials for reduction)
Quantified DifferencePMA operates at lower redox potentials, reducing the total electrical energy input required for decoupled electrolysis.
ConditionsAqueous solution redox mediator systems for decoupled electrolysis.

Buyers sourcing mediators for flow cells or selective oxidation must choose PMA over PTA to minimize energy consumption and overpotential.

Electrocatalytic Overpotential Reduction: PMA vs. Bare Platinum

When utilized as a modifier for platinum electrodes in direct methanol fuel cells, PMA significantly enhances electrocatalytic activity compared to unmodified systems. Research demonstrates that a PMA-modified Pt electrode shifts the onset potential of methanol oxidation by 400 mV toward the negative direction. This enhancement is driven by the transformation of different valency states of molybdenum within the Keggin structure, which electrocatalytically oxidizes intermediate carbon monoxide poisons [1].

Evidence DimensionOnset potential for methanol oxidation
Target Compound Data400 mV negative shift
Comparator Or BaselineBare Pt electrode
Quantified Difference400 mV reduction in onset potential
ConditionsMethanol electro-oxidation on Pt/Pt electrodes modified with PMA.

Procuring PMA as an electrode modifier directly improves fuel cell efficiency and anti-poisoning capability, extending catalyst lifespan.

Analytical Reproducibility and Stability: PMA Solution vs. Potassium Permanganate

For thin-layer chromatography (TLC) visualization, pre-formulated 10-20% PMA solutions provide permanent, high-contrast blue-green spots for a wide array of organic compounds upon heating. In contrast, potassium permanganate stains degrade rapidly, have a shorter shelf-life, and are highly sensitive to minor preparation variations. The standardized PMA solution eliminates the need for daily stain preparation and ensures consistent visualization without the transient fading seen with iodine[1].

Evidence DimensionStain permanence and shelf-life stability
Target Compound DataPermanent blue-green visualization; long-term solution stability
Comparator Or BaselinePotassium permanganate stain / Iodine vapor (Transient visualization; rapid degradation)
Quantified DifferencePermanent analytical record vs. transient or degrading signal
ConditionsStandard TLC visualization of lipids and unsaturated compounds followed by heating.

Laboratories achieve higher throughput and eliminate reagent-prep variability by procuring standardized PMA solution instead of mixing unstable oxidant stains.

Dosing Precision and Handling: Solution vs. Solid Hydrate

Solid phosphomolybdic acid is highly hygroscopic, meaning its water of hydration fluctuates with ambient humidity. This fluctuation introduces up to a 10-15% variance in actual active mass during weighing. Procuring PMA as a standardized 10 wt% or 20 wt% solution guarantees exact molar dosing for catalyst impregnation or histology staining, bypassing the corrosive dust hazards and weighing inaccuracies inherent to the solid form .

Evidence DimensionMolar dosing accuracy
Target Compound DataExact concentration (e.g., 10% or 20% wt/vol) with zero weighing variance
Comparator Or BaselineSolid PMA hydrate (Variable active mass due to moisture absorption)
Quantified DifferenceEliminates 10-15% potential mass variance during formulation
ConditionsAmbient laboratory weighing and formulation environments.

Industrial and analytical buyers must prioritize the solution form to ensure strict batch-to-batch reproducibility in downstream manufacturing and testing.

Redox Mediators for Green Hydrogen Production

Directly leveraging its higher reducibility compared to PTA, PMA solution is a highly efficient precursor for decoupled electrolysis systems, allowing for lower-energy conversion of biomass to hydrogen .

Cathode Catalysts for Microbial Fuel Cells

Utilizing its ability to shift onset potentials and resist poisoning, PMA is highly effective when coupled with carbon black (e.g., Vulcan XC72) to enhance the oxygen reduction reaction (ORR) in bio-electrochemical systems [1].

High-Throughput Analytical Staining

Benefiting from its long shelf-life and permanent visualization capabilities, 10-20% ethanolic PMA solutions are the standard procurement choice for TLC screening of lipids, steroids, and antioxidants .

Histopathology Reagent Formulation

Because the pre-dissolved solution eliminates hydration-linked weighing errors, it is a highly reproducible source of PMA for Masson's trichrome staining of connective tissues .

General Manufacturing Information

Molybdate(3-), tetracosa-.mu.-oxododecaoxo[.mu.12-[phosphato(3-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]dodeca-, hydrogen (1:3): ACTIVE

Dates

Last modified: 08-15-2023

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